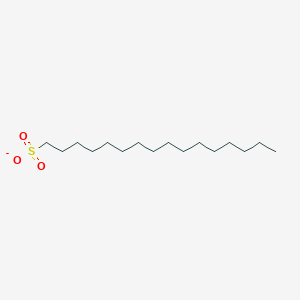
Hexadecane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecane-1-sulfonate is a 1,1-diunsubstituted alkanesulfonate. It is a conjugate base of a hexadecane-1-sulfonic acid.
Aplicaciones Científicas De Investigación
Polymer Chemistry
Emulsifier in Polymerization Processes
Hexadecane-1-sulfonate serves as an effective emulsifier in the reverse iodine transfer-emulsion polymerization of styrene. This process is crucial for producing polystyrene with specific properties, enhancing the stability and uniformity of the resulting polymer emulsions .
Crosslinking Studies
This compound has been utilized to investigate the crosslinking mechanisms of hydroxyl-terminated poly(dimethylsiloxane). Understanding these mechanisms is essential for developing materials with tailored mechanical properties and thermal stability .
Bioremediation
Microbial Degradation of Hydrocarbons
this compound plays a significant role in studies focused on the biodegradation of n-hexadecane by various microbial strains. Research indicates that specific bacteria can effectively degrade hexadecane under both aerobic and anaerobic conditions, which is vital for bioremediation strategies targeting hydrocarbon pollution .
Enzyme Activity Studies
In experiments assessing the enzymatic degradation of hexadecane, it was found that enzyme activities were significantly influenced by the concentration of hexadecane present. The optimal concentration for microbial growth and enzyme activity was determined to be around 10 mg/L, highlighting the importance of this compound in optimizing bioremediation processes .
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
this compound is employed as a reagent in HPLC applications for the quantitative analysis of various compounds. Its ability to form ion associates with dyes enhances detection sensitivity, making it a valuable tool in pharmaceutical and environmental analysis .
Capillary Electrophoresis
This compound is also used in capillary electrophoresis for analyzing peptides. Its surfactant properties improve the separation efficiency of analytes, facilitating more accurate and reliable results in biochemical research .
Industrial Applications
Surfactant Properties
As an anionic surfactant, this compound exhibits excellent surface-active properties that are beneficial in various industrial formulations, including detergents and emulsifiers. Its ability to reduce surface tension makes it suitable for applications requiring enhanced wetting or dispersion characteristics.
Case Study 1: Biodegradation of Hexadecane
A study demonstrated that specific bacterial strains could degrade n-hexadecane effectively within 24 hours when cultivated under optimal conditions. The research highlighted the significance of this compound in enhancing microbial growth and enzyme production during biodegradation processes .
Case Study 2: HPLC Analysis
In a comparative study involving HPLC methods, this compound was utilized to improve the resolution and sensitivity of peptide analysis. The findings indicated that incorporating this compound led to more accurate quantification of peptides, showcasing its importance in analytical methodologies .
Propiedades
Fórmula molecular |
C16H33O3S- |
|---|---|
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
hexadecane-1-sulfonate |
InChI |
InChI=1S/C16H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3,(H,17,18,19)/p-1 |
Clave InChI |
SSILHZFTFWOUJR-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCCCCCS(=O)(=O)[O-] |
Sinónimos |
cetylsulfonic acid cetylsulfonic acid, sodium salt hexadecanesulfonate hexadecyl sulfonate sodium cetylsulfate sodium cetylsulphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















